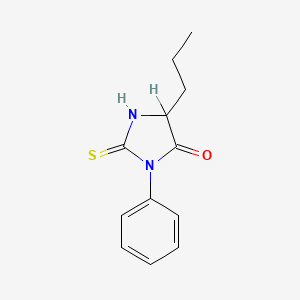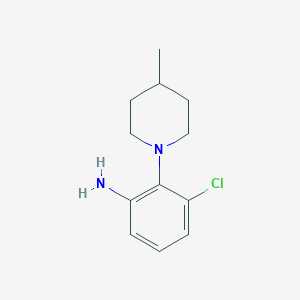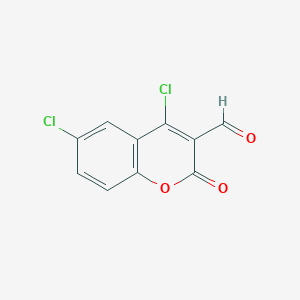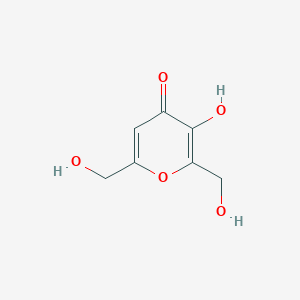
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
概要
説明
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone , also known by its CAS number 2029-49-4 , has the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol . It is a compound with interesting properties and potential applications.
Synthesis Analysis
The synthesis method for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves the reaction of p-cresol with aqueous formaldehyde in the presence of sodium hydroxide. The resulting product is pale pink crystals .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis of Heterocyclic Compounds :
- The transformation of pyrone derivatives into heterocyclic compounds, such as oxadiazoles and tetrazoles, has been explored, indicating the potential of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone as a building block in organic synthesis (Obydennov et al., 2020).
Metal Chelation and Coordination Chemistry :
- Research demonstrates the ability of pyrone derivatives to form complexes with metal ions, such as iron, which is significant for applications in coordination chemistry and materials science (Wilson & Daniels, 1963).
Antineoplastic Properties :
- Certain derivatives of 3-Hydroxy-4-pyrone, like malten and maltonis, show antineoplastic features, indicating their potential use in cancer therapy (Amatori et al., 2012).
Biosynthesis from Renewable Resources :
- The biosynthesis of pyrone derivatives like 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose has been studied, suggesting the feasibility of producing these compounds from renewable resources (Zhou et al., 2016).
Inhibition of Matrix Metalloproteinases :
- Synthesized 3-hydroxy-4-pyrones have been evaluated as inhibitors of matrix metalloproteinases, which could have implications in medicinal applications (Yan & Cohen, 2007).
Lead Sequestering Agents :
- Studies on pyrone derivatives as potential lead sequestering agents provide insights into their potential application in environmental and health-related fields (Buglyó et al., 2015).
Synthesis of Novel Heterocycles :
- Research has demonstrated the efficient transformation of pyrone derivatives into various heterocycles, highlighting their versatility in organic synthesis (Schmidt et al., 2006).
Antimicrobial and Antifungal Activities :
- Pyrone derivatives have been shown to possess antimicrobial and antifungal activities, suggesting their potential as bioactive compounds (Zhao et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUXYQQFVNGYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372682 | |
| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
CAS RN |
2029-49-4 | |
| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

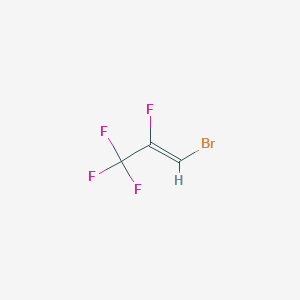
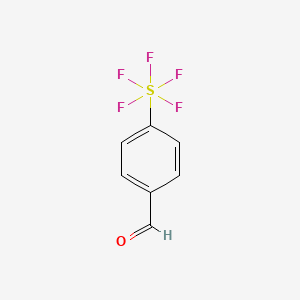
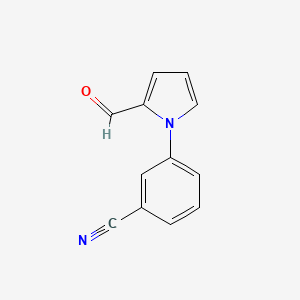
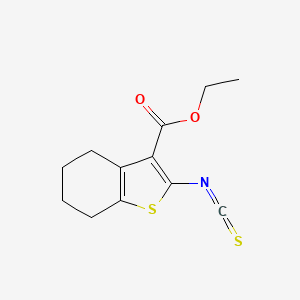
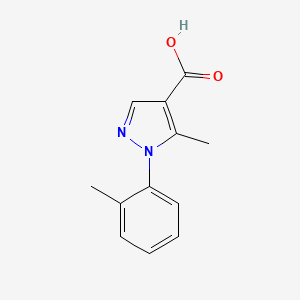
![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
